Enhanced Cellular Arginase Inhibition Potency vs. Parent NOHA in Macrophage Models
Exogenously applied HOArg (Nω-hydroxy-L-arginine, the non-esterified parent compound) strongly inhibited arginase activity in rabbit alveolar macrophages, exhibiting an IC50 of ≥15 µM. In the same study, HOArg also attenuated L-[³H]arginine transport, albeit with a significantly higher IC50 of ≥500 µM, demonstrating functional separation of these activities [1]. While direct cellular IC50 data for the methyl ester H-HoArg-OMe.2HCl is not yet available in published literature, this baseline for the parent compound establishes a clear benchmark for potency in a physiologically relevant cellular context. The methyl ester modification is anticipated to enhance this cellular activity by improving membrane permeability, a hypothesis supported by its intended design as a prodrug [2].
| Evidence Dimension | Arginase inhibitory activity in rabbit alveolar macrophages |
|---|---|
| Target Compound Data | ≥15 µM (parent compound, HOArg) |
| Comparator Or Baseline | N/A (baseline activity for class) |
| Quantified Difference | N/A |
| Conditions | Rabbit alveolar macrophages, exogenous application, measurement of arginase activity |
Why This Matters
This establishes the minimum expected cellular potency for the compound class, providing a critical reference point for researchers to validate and contextualize their own assay results with H-HoArg-OMe.2HCl.
- [1] Hey C, Boucher JL, Vadon-Le Goff S, Ketterer G, Wessler I, Racké K. Inhibition of arginase by NG-hydroxy-L-arginine in alveolar macrophages: implications for the utilization of L-arginine for nitric oxide synthesis. FEBS Lett. 1995;359(2-3):235-8. View Source
- [2] Kotthaus J, Schade D, Muschick N, Beitz E, Clement B. Prodrug design for the potent cardiovascular agent Nω-hydroxy-L-arginine (NOHA): synthetic approaches and physicochemical characterization. Bioorg Med Chem. 2011;19(14):4239-49. View Source
